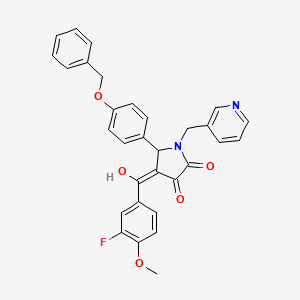![molecular formula C11H10N2O2S B12021101 N'-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12021101.png)
N'-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring and a thiophene ring, which are connected through a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-furylmethylidene and 2-thienylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Hydrazine derivatives.
Substitution: Substituted furan and thiophene compounds.
Aplicaciones Científicas De Investigación
N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).
Catalytic Activity: As a ligand, it forms stable complexes with metal ions, facilitating catalytic reactions through electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-2-furylmethylidene]-2-furohydrazide
- N’-[(E)-(5-Methyl-2-furyl)methylene]-2-(2-thienyl)acetohydrazide
- N’-(3-(2-furyl)-2-methyl-2-propenylidene)-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and structural properties. This dual-ring system enhances its potential for diverse applications, particularly in medicinal chemistry and materials science, where the combination of these heterocycles can lead to novel functionalities and improved performance.
Propiedades
Fórmula molecular |
C11H10N2O2S |
|---|---|
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C11H10N2O2S/c14-11(7-10-4-2-6-16-10)13-12-8-9-3-1-5-15-9/h1-6,8H,7H2,(H,13,14)/b12-8+ |
Clave InChI |
REWNIKQBMMPLKI-XYOKQWHBSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/NC(=O)CC2=CC=CS2 |
SMILES canónico |
C1=COC(=C1)C=NNC(=O)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12021019.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(thiophen-2-ylmethylene)propanehydrazide](/img/structure/B12021022.png)
![N-(4-bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12021031.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12021043.png)
![3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B12021048.png)
![2-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12021049.png)

![N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12021073.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021086.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12021093.png)


